molecular formula C25H36O4 B1164376 ent-3Beta-Tigloyloxykaur-16-en-19-oic acid CAS No. 79406-09-0

ent-3Beta-Tigloyloxykaur-16-en-19-oic acid

Cat. No.: B1164376
CAS No.: 79406-09-0
M. Wt: 400.5 g/mol
Attention: For research use only. Not for human or veterinary use.
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Description

ent-3Beta-Tigloyloxykaur-16-en-19-oic acid is a natural diterpenoid compound found in the herbs of Wedelia trilobata . It is known for its complex molecular structure and significant biological activities. This compound has been the subject of various scientific studies due to its potential therapeutic properties and applications in different fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ent-3Beta-Tigloyloxykaur-16-en-19-oic acid typically involves multiple steps, starting from simpler diterpenoid precursors. The key steps include esterification and cyclization reactions under controlled conditions. Common solvents used in these reactions include chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide, and acetone .

Industrial Production Methods: Industrial production of this compound involves the extraction and purification from natural sources, primarily the herbs of Wedelia trilobata. The process includes solvent extraction, followed by chromatographic techniques to isolate and purify the compound to a high degree of purity (≥98%) .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in substitution reactions, particularly nucleophilic substitutions, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like hydroxide ions in aqueous or alcoholic medium.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

ent-3Beta-Tigloyloxykaur-16-en-19-oic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of ent-3Beta-Tigloyloxykaur-16-en-19-oic acid involves its interaction with specific molecular targets and pathways. It is known to modulate inflammatory pathways by inhibiting key enzymes and signaling molecules involved in the inflammatory response. Additionally, it may exert anti-cancer effects by inducing apoptosis and inhibiting cell proliferation through various molecular pathways .

Comparison with Similar Compounds

  • 3alpha-Tigloyloxy-ent-kaur-16-en-oic acid
  • Grandiflorenic acid

Comparison: ent-3Beta-Tigloyloxykaur-16-en-19-oic acid is unique due to its specific structural configuration and the presence of the tigloyloxy group, which contributes to its distinct biological activities. Compared to similar compounds, it has shown more potent anti-inflammatory and anti-cancer properties, making it a valuable compound for further research and development .

Properties

IUPAC Name

(1S,4S,5S,6R,9S,10R,13R)-5,9-dimethyl-6-[(E)-2-methylbut-2-enoyl]oxy-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H36O4/c1-6-15(2)21(26)29-20-10-11-23(4)18(24(20,5)22(27)28)9-12-25-13-16(3)17(14-25)7-8-19(23)25/h6,17-20H,3,7-14H2,1-2,4-5H3,(H,27,28)/b15-6+/t17-,18+,19+,20-,23-,24+,25-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCVOJPQEMAKKFV-ZRAJGRQHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=C(C)C(=O)OC1CCC2(C3CCC4CC3(CCC2C1(C)C(=O)O)CC4=C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C(\C)/C(=O)O[C@@H]1CC[C@]2([C@@H]3CC[C@@H]4C[C@@]3(CC[C@@H]2[C@]1(C)C(=O)O)CC4=C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H36O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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